1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol
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Description
“1-(2-Chlorophenyl)-1-propanol” is a heterocyclic organic compound . It has a molecular weight of 170.64 and a molecular formula of C9H11ClO .
Molecular Structure Analysis
The InChI Key for “1-(2-Chlorophenyl)-1-propanol” is UBOFXBQTRQSKMY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)-1-propanol” has a boiling point of 248-249ºC (lit.) and a density of 1.145 g/mL at 25ºC (lit.) . It has one H-Bond Acceptor and one H-Bond Donor .Scientific Research Applications
Catalytic Synthesis
A study by Gong et al. (2009) utilized a Bronsted-acidic task-specific ionic liquid in the synthesis of dibenzo[a,j]xanthenes, demonstrating a method that offers high yields and simplicity. This approach could potentially be applied to derivatives of 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol.
Microcapsule Preparation
Yu et al. (2021) developed a study on the preparation of microcapsules through interfacial polymerization, involving oil-soluble compounds with fungicidal activity. The research demonstrates the potential of using compounds similar to 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol in controlled release applications in agriculture or medicine (Yu et al., 2021).
Electrophile and Nucleophile Synthesis
Zhang et al. (2004) researched the synthesis of compounds using alpha-nitro ketone intermediates as electrophiles and nucleophiles. This process highlights the potential for compounds like 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol in developing pharmaceutical and agricultural probes (Zhang et al., 2004).
Ligand Formation in Coordination Compounds
Research by Tishchenko et al. (2014) on nucleophilic substitution reactions in 1,3-dibromo-propan-2-ol and its derivatives demonstrates the potential for compounds like 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol in forming coordination compounds, potentially useful in catalysis and material science (Tishchenko et al., 2014).
Antifungal Applications
Lima-Neto et al. (2012) synthesized triazole derivatives, including compounds related to 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol, and evaluated their antifungal activity. This suggests potential pharmaceutical applications for such compounds (Lima-Neto et al., 2012).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-methylsulfanylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClOS/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYGYKBFVAZPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=CC=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol |
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